molecular formula C27H29N3O5 B2788526 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2,4-dimethoxyphenyl)urea CAS No. 1024082-05-0

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2,4-dimethoxyphenyl)urea

Cat. No.: B2788526
CAS No.: 1024082-05-0
M. Wt: 475.545
InChI Key: RTNVUKNZRUNREK-UHFFFAOYSA-N
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Description

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2,4-dimethoxyphenyl)urea is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a urea linkage connecting two aromatic rings, each substituted with methoxy groups and an isoquinoline moiety. Its intricate structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.

Preparation Methods

The synthesis of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2,4-dimethoxyphenyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Moiety: The isoquinoline ring is synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Attachment of the Phenyl Group: The isoquinoline derivative is then coupled with a phenyl group through a Friedel-Crafts alkylation reaction.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage, completing the synthesis of the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2,4-dimethoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the urea linkage to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization with groups such as halogens or nitro groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations .

Scientific Research Applications

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2,4-dimethoxyphenyl)urea has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets, such as sigma receptors. These receptors are involved in various cellular processes, including calcium regulation and cholesterol homeostasis. By binding to these receptors, the compound can modulate their activity, leading to potential therapeutic effects such as pain relief and anti-inflammatory responses .

Comparison with Similar Compounds

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2,4-dimethoxyphenyl)urea can be compared with similar compounds such as:

    1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluoro-4-methylphenyl)urea: This compound features a fluorine and methyl substitution on the phenyl ring, which can alter its chemical properties and biological activity.

    1,4-Phenylenebis[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone]: This compound has a bis-isoquinoline structure, which may result in different binding affinities and pharmacological profiles.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the urea linkage, which can influence its interaction with biological targets and its overall chemical reactivity .

Properties

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2,4-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O5/c1-32-20-9-10-22(24(15-20)33-2)30-27(31)29-19-7-5-17(6-8-19)13-23-21-16-26(35-4)25(34-3)14-18(21)11-12-28-23/h5-10,14-16H,11-13H2,1-4H3,(H2,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNVUKNZRUNREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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